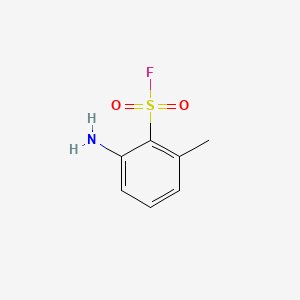
2-Amino-6-methylbenzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-methylbenzenesulfonyl fluoride is an organic compound with the molecular formula C7H8FNO2S. It is a sulfonyl fluoride derivative, characterized by the presence of an amino group at the 2-position and a methyl group at the 6-position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-amino-6-methylbenzenesulfonic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions . The reaction typically requires anhydrous conditions and may be carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-amino-6-methylbenzenesulfonyl fluoride may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methylbenzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can yield corresponding amines.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
Sulfonamides: Formed through substitution reactions with amines.
Sulfonates: Formed through substitution reactions with alcohols.
Nitro and Nitroso Derivatives: Formed through oxidation of the amino group.
Scientific Research Applications
2-Amino-6-methylbenzenesulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-6-methylbenzenesulfonyl fluoride involves its ability to form covalent bonds with specific molecular targets. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to interact with amino acid residues in proteins, such as serine or cysteine . This interaction can lead to the inhibition of enzyme activity or the modification of protein function .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.
2-Amino-6-methylbenzenesulfonic acid: Precursor to 2-amino-6-methylbenzenesulfonyl fluoride, with a sulfonic acid group.
2-Amino-6-methylbenzenesulfonyl chloride: Intermediate in the synthesis of this compound, with a sulfonyl chloride group.
Uniqueness
This compound is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability compared to other sulfonyl derivatives. This makes it particularly valuable in applications requiring selective covalent modification of biomolecules .
Properties
Molecular Formula |
C7H8FNO2S |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-amino-6-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H8FNO2S/c1-5-3-2-4-6(9)7(5)12(8,10)11/h2-4H,9H2,1H3 |
InChI Key |
SJLZOHSSFJETNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















